

dolastatin 10 structure-activity relationship SAR studies

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Compound Focus: Dolastatin 10

CAS No.: 110417-88-4

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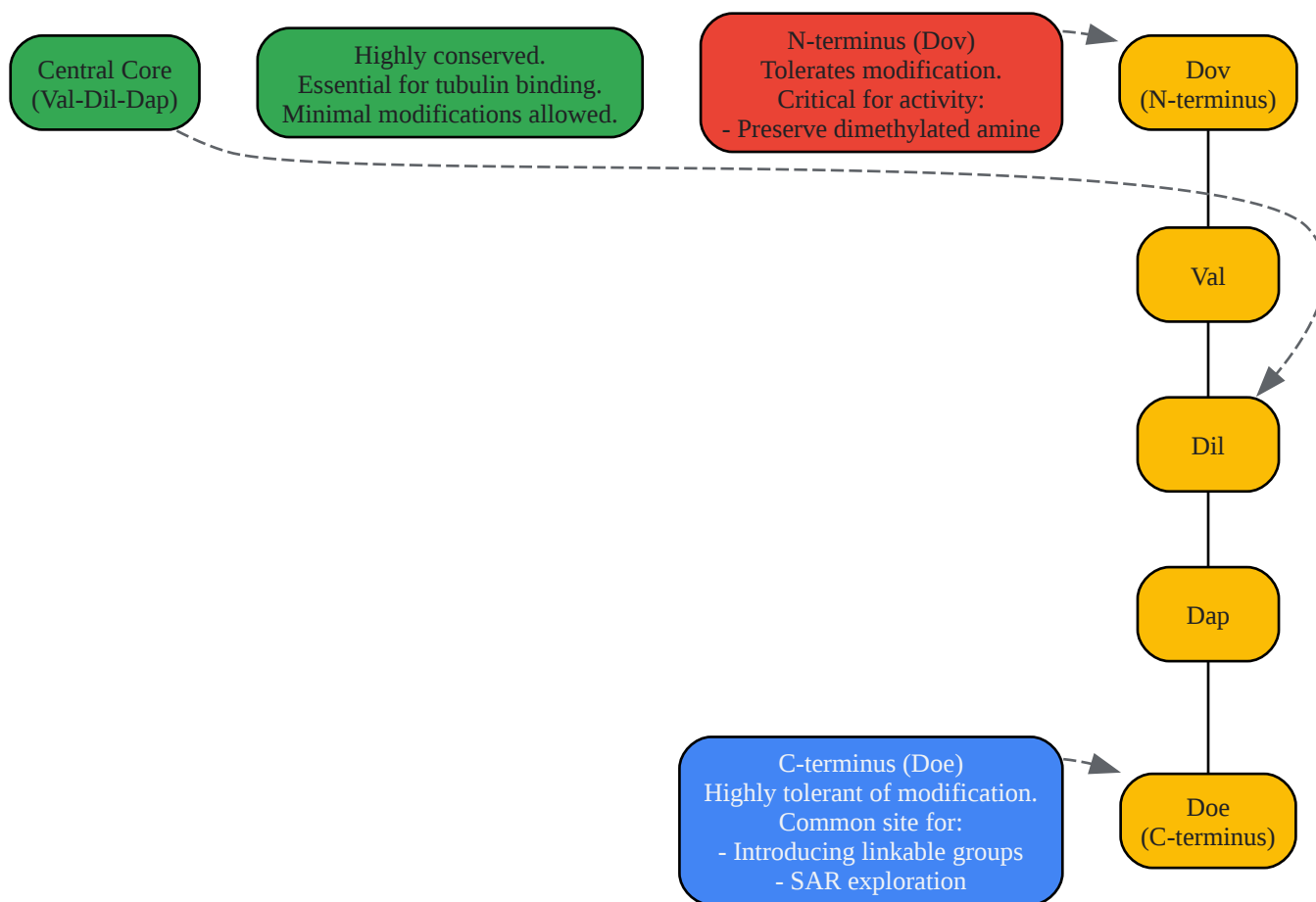
Core Structure and Mechanism of Action

Dolastatin 10 is a linear pentapeptide with a unique structure: **Dov-Val-Dil-Dap-Doe** [1] [2].

- **Dov:** (S)-dolavaline (a unique amino acid)
- **Val:** (S)-valine
- **Dil:** (3R,4S,5S)-dolaisoleuine (a unique amino acid)
- **Dap:** (2R,3R,4S)-dolaproine (a unique amino acid)
- **Doe:** (S)-dolaphenine (a C-terminal primary amine)

Its primary mechanism of action is the **inhibition of tubulin polymerization**, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis [3] [1]. It binds to the β -tubulin subunit at a site near the vinca domain [4].

The diagram below illustrates the core structure of **Dolastatin 10** and the impact of its key structural regions on activity and modification tolerance.



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Quantitative SAR and Anticancer Potency

Dolastatin 10 exhibits exceptional potency against a range of cancer cell lines, as shown in the table below.

Table 1: In Vitro Anticancer Activity of Dolastatin 10 [1] [2]

Cancer Cell Line	IC ₅₀ Value	Cell Line Description
L1210 leukemia cells	0.03 nM	Murine lymphocyte leukemia
NCI-H69 cells	0.059 nM	Human small cell lung cancer
DU-145 cells	0.5 nM	Human prostate cancer

Cancer Cell Line	IC ₅₀ Value	Cell Line Description
Various cancer lines (DA1-DA5)	Sub-nanomolar to low nanomolar	Novel derivatives with C-terminal modifications [3]

The table below summarizes the key structural regions of **Dolastatin 10** and the consequences of their modification.

Table 2: Summary of Dolastatin 10 Structure-Activity Relationships

Structural Region	Tolerance for Modification	Key SAR Insights and Consequences
N-terminus (Dov)	Moderate	The dimethylated amine is critical for potency. Used for conjugation in early ADCs, but modifications can alter physicochemical properties [3] [5].
Central Core (Val, Dil, Dap)	Low	This region is highly conserved . The unique stereochemistry of Dil and Dap is essential for maintaining the bioactive conformation and high-affinity tubulin binding [3] [2].

| **C-terminus (Doe)** | High | The most tolerant site for modification. Successful strategies include: • **Replacing the thiazole ring** with triazoles [3]. • **Introducing diverse linkable groups** (e.g., primary amines, anilines, alcohols, phenols, thiols) for ADC development without significant loss of potency [5]. || **Overall Molecule** | - | The **retention time** in cells is a key factor for its high cytotoxicity, attributed to its slow efflux and tight binding to tubulin [3] [1]. |

Experimental Protocols in SAR Studies

Key experimental methodologies used to establish the SAR of **Dolastatin 10** and its analogs include in vitro cytotoxicity, tubulin polymerization, and competitive binding assays.

Table 3: Key Experimental Assays for Evaluating Dolastatin 10 Analogs

Assay Type	Protocol Summary	Key Measured Outcomes
In Vitro Cytotoxicity	Cells (e.g., SKOV-3, A549, L1210) are seeded in 96-well plates and incubated with compounds for a set duration (e.g., 72 hours). Cell viability is measured using colorimetric assays like MTT [1] [5].	IC₅₀ values (concentration that inhibits 50% of cell growth).
Tubulin Polymerization Inhibition	Porcine brain tubulin is incubated with test compounds in a buffer at 37°C. Polymerization is monitored by measuring light absorption (turbidity) over time (e.g., 60 minutes) [3] [5].	% Inhibition of polymerization at specific concentrations (e.g., 3 μM). IC ₅₀ values for the inhibition process.
Competitive Binding Studies	Tubulin is incubated with a radiolabeled reference ligand (e.g., [³ H]-vincristine or [³ H]-GTP) in the presence of the test compound. The amount of bound radioligand is quantified [4] [6].	% Inhibition of vincristine or GTP binding. Confirms the compound binds at the vinca site.

From SAR to Clinical Applications

SAR studies directly facilitated the development of successful ADCs by guiding the creation of optimized payloads.

- **Monomethyl auristatin E (MMAE)**: A derivative where the C-terminal Doe unit is simplified, and the N-terminal Dov is modified with a mono-methylated amine and a linkable group. It is the payload in **Brentuximab vedotin (Adcetris)** [1] [2].
- **Monomethyl auristatin F (MMAF)**: Features a C-terminal phenylalanine derivative with a charged group, which reduces cell permeability and confines the cytotoxic activity to targeted cells [7].

The primary challenge with the parent **Dolastatin 10** was **dose-limiting systemic toxicity**, including peripheral neuropathy, which halted its clinical development as a single agent [1]. SAR research provided the solution by creating potent derivatives (like MMAE and MMAF) that could be strategically delivered via ADCs, thereby improving the therapeutic window and leading to multiple FDA-approved drugs [1] [8].

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